N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
Overview
Description
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include sodium azide, trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group and the tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group and the tetrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE: shares similarities with other tetrazole-containing compounds and trifluoromethyl-substituted molecules.
Tetrazole derivatives: Known for their stability and bioactivity, often used in pharmaceuticals.
Trifluoromethyl compounds: Valued for their unique electronic properties and resistance to metabolic degradation.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c1-4-15(3,5-2)20-13(25)10-24-22-14(21-23-24)11-7-6-8-12(9-11)16(17,18)19/h1,6-9H,5,10H2,2-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBEXACVIGLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.